molecular formula C13H20ClN3O B1402657 2-(3-Pyridin-3-yl-propyl)-pyrrolidine-2-carboxylic acid amide hydrochloride CAS No. 1361114-87-5

2-(3-Pyridin-3-yl-propyl)-pyrrolidine-2-carboxylic acid amide hydrochloride

Cat. No. B1402657
CAS RN: 1361114-87-5
M. Wt: 269.77 g/mol
InChI Key: XGJBVCNKLUGUEX-UHFFFAOYSA-N
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Description

2-(3-Pyridin-3-yl-propyl)-pyrrolidine-2-carboxylic acid amide hydrochloride, often referred to as 3-PPAH, is an organic compound that has been used in scientific research for a variety of applications. It is a white crystalline solid with a molecular weight of 218.6 g/mol. 3-PPAH is a derivative of pyrrolidine and is structurally related to the neurotransmitter dopamine. It has been used in a variety of research studies to investigate the effects of dopamine and its analogs on biochemical and physiological processes.

Scientific Research Applications

Enantioselective Biotransformations in Organic Synthesis

Chen et al. (2012) explored the use of pyrrolidine-2,5-dicarboxamides, closely related to the compound , in organic synthesis. They demonstrated their applicability in the synthesis of enantiomerically pure compounds, a crucial aspect in pharmaceuticals and other chemical industries (Chen, Gao, Wang, Zhao, & Wang, 2012).

Antimicrobial Activity

Patel, Agravat, and Shaikh (2011) investigated pyridine derivatives, similar to the compound , for their antimicrobial activity. This research is significant for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Factor Xa Inhibitory Activity

Anselm et al. (2010) studied a series of pyrrolidine-3,4-dicarboxylic acid amides for their potential as factor Xa inhibitors, indicating its relevance in anticoagulant therapy (Anselm et al., 2010).

Bioconjugation in Aqueous Media

Nakajima and Ikada (1995) examined amide formation by carbodiimide, which is relevant to the compound's chemistry. Their findings are pivotal in bioconjugation techniques in biomedical applications (Nakajima & Ikada, 1995).

Synthesis of ω-Heterocyclic Amino Acids

Singh et al. (2005) utilized similar amide activation techniques for synthesizing ω-heterocyclic-β-amino acids. This is relevant in the development of novel pharmaceuticals (Singh, Sinha, Jain, Salman, Naqvi, & Anand, 2005).

Efficient Amidation Techniques

Kang et al. (2008) demonstrated the efficient amidation of carboxylic acids using compounds related to 2-(3-Pyridin-3-yl-propyl)-pyrrolidine-2-carboxylic acid amide hydrochloride. This is significant in organic and medicinal chemistry (Kang, Yim, Won, Kim, Kim, Kim, Lee, & Yoon, 2008).

properties

IUPAC Name

2-(3-pyridin-3-ylpropyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.ClH/c14-12(17)13(7-3-9-16-13)6-1-4-11-5-2-8-15-10-11;/h2,5,8,10,16H,1,3-4,6-7,9H2,(H2,14,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJBVCNKLUGUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CCCC2=CN=CC=C2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Pyridin-3-yl-propyl)-pyrrolidine-2-carboxylic acid amide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Pyridin-3-yl-propyl)-pyrrolidine-2-carboxylic acid amide hydrochloride
Reactant of Route 2
2-(3-Pyridin-3-yl-propyl)-pyrrolidine-2-carboxylic acid amide hydrochloride
Reactant of Route 3
2-(3-Pyridin-3-yl-propyl)-pyrrolidine-2-carboxylic acid amide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(3-Pyridin-3-yl-propyl)-pyrrolidine-2-carboxylic acid amide hydrochloride
Reactant of Route 5
2-(3-Pyridin-3-yl-propyl)-pyrrolidine-2-carboxylic acid amide hydrochloride
Reactant of Route 6
2-(3-Pyridin-3-yl-propyl)-pyrrolidine-2-carboxylic acid amide hydrochloride

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